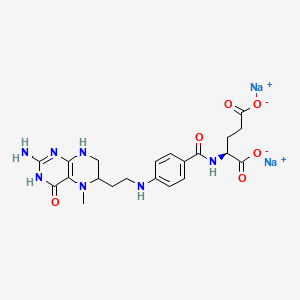
E3 Ligase Ligand-linker Conjugate 106
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 106 is a conjugate of an E3 ligase ligand and a linker, consisting of Thalidomide and the corresponding linker. This compound can serve as a Cereblon ligand to recruit CRBN protein and acts as a key intermediate for the synthesis of complete proteolysis-targeting chimeras (PROTACs) molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 106 involves the conjugation of Thalidomide with a specific linker. The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to introduce a reactive functional group.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 106 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the conjugate.
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 106 has a wide range of scientific research applications, including:
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 106 exerts its effects by recruiting the CRBN protein, which is part of the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism is crucial for the targeted degradation of specific proteins involved in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Von Hippel-Lindau (VHL) Ligands: Similar to E3 Ligase Ligand-linker Conjugate 106, VHL ligands are used in the synthesis of PROTACs for targeted protein degradation.
MDM2 Ligands: These ligands are also employed in the development of PROTACs and have similar applications in protein degradation.
cIAP1 Ligands: Another class of ligands used in PROTAC synthesis, targeting different proteins for degradation.
Uniqueness
This compound is unique due to its specific ability to recruit the CRBN protein, making it a valuable tool in the development of PROTACs targeting proteins that are not easily addressed by other ligands .
Propriétés
Formule moléculaire |
C25H31N5O5 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-(2-hydroxyethyl)-1,6-diazaspiro[3.3]heptan-1-yl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H31N5O5/c31-12-11-27-14-25(15-27)7-10-29(25)16-5-8-28(9-6-16)17-1-2-18-19(13-17)24(35)30(23(18)34)20-3-4-21(32)26-22(20)33/h1-2,13,16,20,31H,3-12,14-15H2,(H,26,32,33)/t20-/m0/s1 |
Clé InChI |
IWKWJZJQIWYRAA-FQEVSTJZSA-N |
SMILES isomérique |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)



